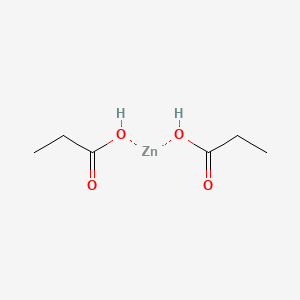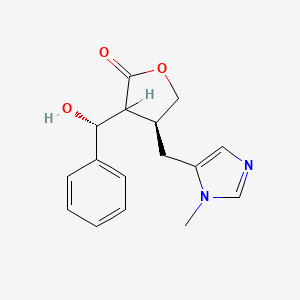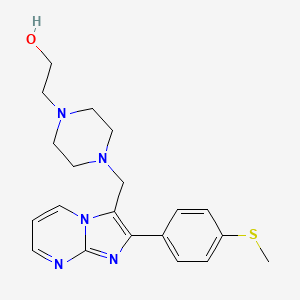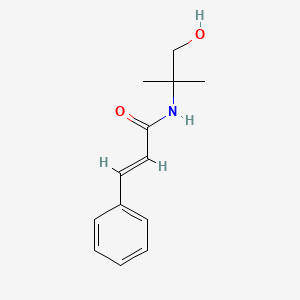
N-(2-Hydroxy-1,1-dimethylethyl)cinnamamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Hydroxy-1,1-dimethylethyl)cinnamamide is an organic compound with the molecular formula C13H17NO2. It is a derivative of cinnamic acid, characterized by the presence of a hydroxyl group and a secondary amide group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxy-1,1-dimethylethyl)cinnamamide typically involves the reaction of cinnamic acid with tert-butylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Hydroxy-1,1-dimethylethyl)cinnamamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for electrophilic substitution.
Major Products Formed
Oxidation: Formation of N-(2-oxo-1,1-dimethylethyl)cinnamamide.
Reduction: Formation of N-(2-hydroxy-1,1-dimethylethyl)phenethylamine.
Substitution: Formation of various substituted cinnamamides depending on the substituent introduced.
Aplicaciones Científicas De Investigación
N-(2-Hydroxy-1,1-dimethylethyl)cinnamamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-(2-Hydroxy-1,1-dimethylethyl)cinnamamide involves its interaction with specific molecular targets. For instance, it acts as an α-glucosidase inhibitor by binding to the active site of the enzyme, thereby preventing the breakdown of carbohydrates into glucose . This interaction is facilitated by hydrogen bonding and hydrophobic interactions with key amino acid residues in the enzyme .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Hydroxyethyl)cinnamamide
- N-(2-Hydroxy-1,1-dimethylethyl)benzamide
- N-(2-Hydroxy-1,1-dimethylethyl)phenylacetamide
Uniqueness
N-(2-Hydroxy-1,1-dimethylethyl)cinnamamide is unique due to its specific structural features, such as the presence of both a hydroxyl group and a secondary amide group. These features contribute to its distinct chemical reactivity and biological activity compared to similar compounds .
Propiedades
Número CAS |
30687-08-2 |
|---|---|
Fórmula molecular |
C13H17NO2 |
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
(E)-N-(1-hydroxy-2-methylpropan-2-yl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C13H17NO2/c1-13(2,10-15)14-12(16)9-8-11-6-4-3-5-7-11/h3-9,15H,10H2,1-2H3,(H,14,16)/b9-8+ |
Clave InChI |
HLNXBLMILSOABY-CMDGGOBGSA-N |
SMILES isomérico |
CC(C)(CO)NC(=O)/C=C/C1=CC=CC=C1 |
SMILES canónico |
CC(C)(CO)NC(=O)C=CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[2-(Furan-2-yl)-2-(morpholin-4-yl)ethyl]amino}-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B13825741.png)
![3-[2-[4-(6-Fluoro-2,3-dihydro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2,6-dimethyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one](/img/structure/B13825749.png)
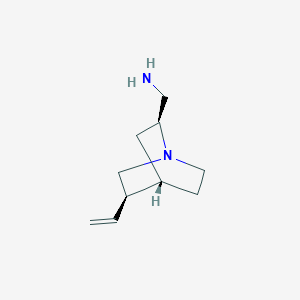
![(1R,9R)-10,10-dimethyl-4-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-3-azatricyclo[7.1.1.0(2),]undeca-2(7),3,5-triene](/img/structure/B13825760.png)
![2-(4-Tert-butylphenoxy)-1-{4-[2-(piperidin-1-yl)ethyl]piperazin-1-yl}ethanone](/img/structure/B13825761.png)
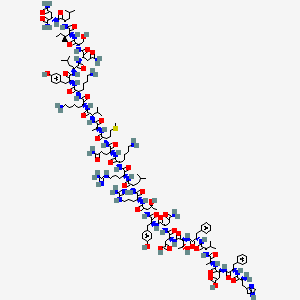

![(2S,3S,4R,5R,6S)-3-[(Z)-2-(3,5-dihydroxyphenyl)ethenyl]-3,4,5-trihydroxy-6-phenoxyoxane-2-carboxylic acid](/img/structure/B13825783.png)
![(7R)-3-methyl-7-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetyl]amino]-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13825784.png)
![5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-6-oxido-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-6-ium-7-one](/img/structure/B13825786.png)
